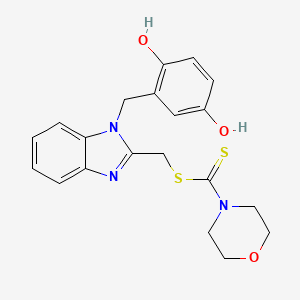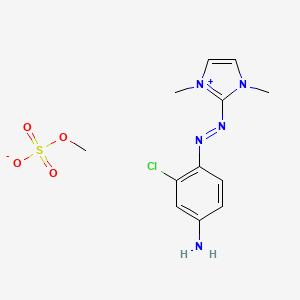
2,5,5-Trimethyl-2-cyclohexene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trimethyl-2-cyclohexene-1,4-dione typically involves the thermal degradation of β-carotene in an aqueous suspension . This process yields the compound as a major product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from β-carotene suggests that it can be produced on a larger scale using similar degradation processes under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced to form different reduced products.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,5,5-Trimethyl-2-cyclohexene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its unique odor and flavor properties.
Mecanismo De Acción
The mechanism of action of 2,5,5-Trimethyl-2-cyclohexene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: This compound shares a similar structure but has a hydroxyl group at the 2-position.
4-Hydroxy-1,1,3-trimethyl-3-cyclohexen-2,5-dione: Another similar compound with a hydroxyl group at the 4-position.
Uniqueness: 2,5,5-Trimethyl-2-cyclohexene-1,4-dione is unique due to its specific structural configuration and the presence of three methyl groups, which contribute to its distinct chemical properties and reactivity.
Propiedades
Número CAS |
38770-37-5 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2,5,5-trimethylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C9H12O2/c1-6-4-8(11)9(2,3)5-7(6)10/h4H,5H2,1-3H3 |
Clave InChI |
BHPAOYFDKBWZDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(CC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)

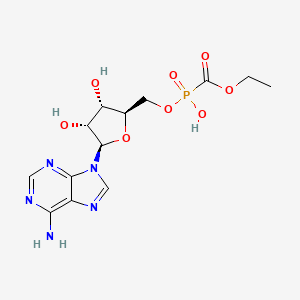
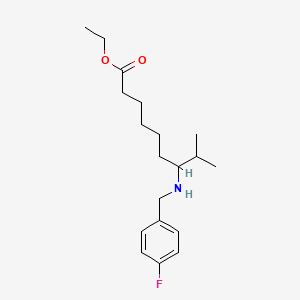

![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
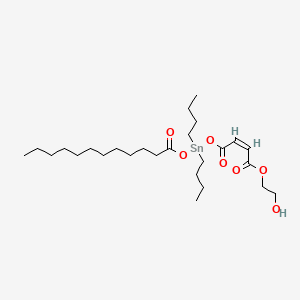

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)
